6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5S/c1-14-5-6-16-15(12-14)18-19(22-13-23-20(18)26-16)25-10-8-24(9-11-25)17-4-2-3-7-21-17/h2-4,7,13-14H,5-6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQNCKPVJCXPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
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Formation of the Benzothieno-Pyrimidine Core: : This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno-pyrimidine core. Common reagents used in this step include malononitrile, α,β-unsaturated esters, and guanidine .
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Introduction of the Piperazine Ring: : The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the use of piperazine derivatives and suitable catalysts to facilitate the reaction .
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Substitution with Pyridine Moiety: : The final step involves the substitution of the piperazine ring with a pyridine moiety. This is typically achieved through nucleophilic aromatic substitution reactions using pyridine derivatives .
Chemical Reactions Analysis
6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered biological activity .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced derivatives with different chemical properties .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties. Common reagents used in these reactions include halogenated compounds and nucleophiles such as amines and thiols .
Scientific Research Applications
6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : In biological research, the compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development .
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Medicine: : The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders .
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Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of 6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition leads to the cessation of RNA and DNA synthesis, ultimately resulting in cell death . Additionally, the compound has been shown to modulate various signaling pathways, including the NF-kB inflammatory pathway, which contributes to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Structural Analogs with Antimicrobial Activity
Several analogs share the tetrahydrobenzothieno[2,3-d]pyrimidine core but differ in substituents, leading to varied antimicrobial profiles (Table 1).
Table 1: Antimicrobial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Key Findings :
Analogs with Modified Piperazine Moieties
Variations in the piperazine substituent significantly alter biological activity (Table 2).
Table 2: Piperazine-Substituted Analogs
Key Findings :
- 2-Methoxyphenylpiperazine analogs may target CNS receptors, diverging from the antimicrobial focus of the target compound .
Core Modifications in Thieno[2,3-d]pyrimidine Derivatives
Table 3: Core-Modified Analogs
Key Findings :
- Selenone derivatives exhibit broader antimicrobial activity but higher toxicity risks .
- Pyrazole-containing analogs demonstrate dual activity, highlighting the versatility of the core structure .
Biological Activity
6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention in pharmacological and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyridinyl and Piperazinyl Moieties : These functional groups are known for their role in modulating biological activity.
- Benzothieno and Pyrimidine Rings : These rings contribute to the compound's chemical stability and interaction with biological targets.
Molecular Formula
- Molecular Weight : 307.38 g/mol
- IUPAC Name : 6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which may lead to the suppression of cell proliferation in cancer cells.
- Apoptosis Induction : It can induce apoptosis through pathways involving the up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins like Bcl2.
Anticancer Activity
Research indicates that 6-Methyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 8.18 | Induction of apoptosis via mitochondrial pathway |
| HT29 | 6.58 | Activation of caspase pathways leading to cell death |
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest that the compound may possess antimicrobial properties. It has been tested against several bacterial strains with promising results.
Study 1: Anticancer Efficacy in Colon Cancer Models
A study conducted on human colon cancer cell lines (HCT116 and HT29) demonstrated that treatment with the compound resulted in a notable decrease in cell viability. The study reported:
"The compound induced significant apoptosis in HT29 cells by up-regulating Bax and down-regulating Bcl2" .
Study 2: Mechanistic Insights into Antimicrobial Activity
Another investigation explored the antimicrobial potential of the compound against various pathogens. Results indicated that it inhibited bacterial growth effectively at specific concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and what intermediates are critical?
- Methodology : Multi-step synthesis starting with preparation of the pyridine-piperazine intermediate and benzothieno[2,3-d]pyrimidine core, followed by coupling via nucleophilic substitution. Use reagents like KMnO₄ (oxidation) or LiAlH₄ (reduction) for functional group modifications .
- Key intermediates : Pyridin-2-yl-piperazine and 4-chloro-6-methyl-tetrahydrobenzothienopyrimidine.
- Validation : Monitor reaction progress using TLC and confirm final structure via ¹H/¹³C NMR and HRMS .
Q. Which analytical techniques are most effective for characterizing this compound?
- Core methods :
- NMR spectroscopy : Assign protons and carbons in the piperazine and tetrahydrobenzothienopyrimidine moieties .
- HPLC : Assess purity (>95% recommended for biological assays) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯π bonds) to confirm stereochemistry .
Q. How should solubility and stability be managed during experimental workflows?
- Solubility : Use DMSO for stock solutions (10 mM), diluted in buffer (pH 7.4) to avoid precipitation .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfur-containing thieno ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Variables to test :
- Temperature : 80–100°C for coupling steps to enhance nucleophilic substitution efficiency .
- Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of aryl groups .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What structure-activity relationship (SAR) insights guide functionalization of this compound?
- Piperazine modifications : Replace the pyridin-2-yl group with 4-ethyl or 4-phenylpiperazine to modulate lipophilicity and receptor binding .
- Benzothieno core : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance π-π stacking in enzyme inhibition assays .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
- Receptor binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A receptor) with [³H]ketanserin .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ values <10 µM indicate therapeutic potential) .
Q. How can computational methods predict binding modes and selectivity?
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3QAK) to prioritize substituents for synthesis .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. How should contradictory data in biological assays be resolved?
- Case example : If receptor binding data conflicts with enzyme inhibition results:
Validate assay conditions (e.g., ATP concentration in kinase assays) .
Perform orthogonal assays (e.g., SPR for binding kinetics) .
Re-evaluate compound purity and stability via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
